Cas no 113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-)

113216-88-9 structure
商品名:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 化学的及び物理的性質
名前と識別子
-
- Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
- [(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
- (1R)-((1S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 10,11-dihydroquinine p-chlorobenzoate
- Dihydroquinine 4-chlorobenzoate
- Hydroquinine 4-chlorobenzoate
- O-(4-chlorobenzoyl)-hydroquinine
- O-(4-Chlorobenzoyl)hydroquinine
- SureCN3959572
- Dihydroquinine 4-chlorobenzoate, Hydroquinine 4-chlorobenzoate
- Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
- DTXSID60472567
- (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 113216-88-9
- HYDROQUININE4-CHLOROBENZOATE
- (R)-[(2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL 4-CHLOROBENZOATE
- Hydroquinine 4-chlorobenzoate,98%
- SCHEMBL3959572
- (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinine, 98%
- G63203
- TXVNNFDXQZFMBQ-MFQNCIFPSA-N
-
- インチ: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
- InChIKey: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
- ほほえんだ: COC1C=CC2C(=C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 464.18687
- どういたいしつりょう: 464.1866705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 51.7Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.28
- ゆうかいてん: 128-130 °C(lit.)
- ふってん: 598°Cat760mmHg
- フラッシュポイント: 315.5°C
- 屈折率: 1.639
- PSA: 51.66
- ようかいせい: 未確定
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- セキュリティ情報
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A987129-100mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 100mg |
$40.0 | 2025-02-24 | |
1PlusChem | 1P003TVK-250mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 250mg |
$57.00 | 2023-12-26 | |
1PlusChem | 1P003TVK-1g |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 1g |
$157.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
¥662.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-1g |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 1g |
¥1939.00 | 2024-08-09 | |
Ambeed | A987129-1g |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 1g |
$161.0 | 2025-02-24 | |
Ambeed | A987129-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
$63.0 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228848-1 g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-07-10 | ||
1PlusChem | 1P003TVK-100mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 100mg |
$36.00 | 2023-12-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228848-1g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-09-05 |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-) 関連製品
- 2137586-30-0(5-(5-Carbamoylthiophen-2-yl)pyrimidine-2-carboxylic acid)
- 2227911-76-2(Cyclopropanecarboxylic acid, 2-[1,1'-biphenyl]-2-yl-, (1R,2R)-)
- 1207061-71-9((2E)-N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide)
- 2172190-09-7(8-tert-butyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 1217067-42-9(2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(2-ethoxyphenyl)acetamide)
- 918812-18-7((2-morpholinosulfonylphenyl)methanamine;hydrochloride)
- 2102451-30-7((1-(Tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid)
- 1161069-98-2(N-tert-butyl-1,3-thiazolidine-4-carboxamide)
- 946774-13-6(4-Methyl-2-2-(1-piperidinyl)ethoxyphenylamine)
- 2098100-39-9((1-(2-Phenylpropyl)piperidin-3-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:113216-88-9)Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-

清らかである:99%
はかる:1g
価格 ($):156.0